1-[5-[[[[5-(6-Aminopurin-9-YL)-3,4-dihydroxy-oxolan-2-YL]methoxy-hydroxy-phosphoryl]oxy-hydroxy-phosphoryl]oxymethyl]-3,4-dihydroxy-oxolan-2-YL]pyridine-5-carboxylate
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Overview
Description
1-[5-[[[[5-(6-Aminopurin-9-YL)-3,4-dihydroxy-oxolan-2-YL]methoxy-hydroxy-phosphoryl]oxy-hydroxy-phosphoryl]oxymethyl]-3,4-dihydroxy-oxolan-2-YL]pyridine-5-carboxylate is a complex organic compound with significant biochemical relevance
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-[[[[5-(6-Aminopurin-9-YL)-3,4-dihydroxy-oxolan-2-YL]methoxy-hydroxy-phosphoryl]oxy-hydroxy-phosphoryl]oxymethyl]-3,4-dihydroxy-oxolan-2-YL]pyridine-5-carboxylate involves multiple steps, including the protection and deprotection of functional groups, phosphorylation reactions, and coupling reactions. The reaction conditions typically require controlled temperatures, specific pH levels, and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors and continuous flow systems. These methods optimize reaction conditions to maximize efficiency and minimize waste. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required standards .
Chemical Reactions Analysis
Types of Reactions
1-[5-[[[[5-(6-Aminopurin-9-YL)-3,4-dihydroxy-oxolan-2-YL]methoxy-hydroxy-phosphoryl]oxy-hydroxy-phosphoryl]oxymethyl]-3,4-dihydroxy-oxolan-2-YL]pyridine-5-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but they often require controlled temperatures, specific solvents, and catalysts to achieve optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
1-[5-[[[[5-(6-Aminopurin-9-YL)-3,4-dihydroxy-oxolan-2-YL]methoxy-hydroxy-phosphoryl]oxy-hydroxy-phosphoryl]oxymethyl]-3,4-dihydroxy-oxolan-2-YL]pyridine-5-carboxylate has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[5-[[[[5-(6-Aminopurin-9-YL)-3,4-dihydroxy-oxolan-2-YL]methoxy-hydroxy-phosphoryl]oxy-hydroxy-phosphoryl]oxymethyl]-3,4-dihydroxy-oxolan-2-YL]pyridine-5-carboxylate involves its interaction with specific molecular targets and pathways. It often acts by binding to enzymes or receptors, modulating their activity and influencing various biochemical processes . The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Similar Compounds
Adenosine-5’-diphosphate disodium salt: Shares structural similarities and is involved in similar biochemical processes.
Nicotinamide adenine dinucleotide phosphate (NADPH): Another related compound with similar functions in cellular metabolism.
Uniqueness
1-[5-[[[[5-(6-Aminopurin-9-YL)-3,4-dihydroxy-oxolan-2-YL]methoxy-hydroxy-phosphoryl]oxy-hydroxy-phosphoryl]oxymethyl]-3,4-dihydroxy-oxolan-2-YL]pyridine-5-carboxylate is unique due to its specific structure and the precise roles it plays in various biochemical pathways. Its unique combination of functional groups and molecular interactions distinguishes it from other similar compounds.
Properties
IUPAC Name |
1-[5-[[[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]pyridin-1-ium-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O15P2/c22-17-12-18(24-7-23-17)27(8-25-12)20-16(31)14(29)11(41-20)6-39-44(36,37)42-43(34,35)38-5-10-13(28)15(30)19(40-10)26-3-1-2-9(4-26)21(32)33/h1-4,7-8,10-11,13-16,19-20,28-31H,5-6H2,(H4-,22,23,24,32,33,34,35,36,37) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SENPVEZBRZQVST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O15P2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
664.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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